molecular formula C20H27N3O3S2 B2441316 N-(4-(N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 946222-19-1

N-(4-(N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2441316
CAS No.: 946222-19-1
M. Wt: 421.57
InChI Key: DXZIQQRUMQUIFO-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H27N3O3S2 and its molecular weight is 421.57. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[[2-(azepan-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S2/c1-16(24)22-18-6-8-19(9-7-18)28(25,26)21-14-20(17-10-13-27-15-17)23-11-4-2-3-5-12-23/h6-10,13,15,20-21H,2-5,11-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZIQQRUMQUIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide, with the CAS number 946356-29-2, represents a novel compound in medicinal chemistry. Its unique structure incorporates an azepane ring, a thiophene moiety, and a sulfamoyl group, suggesting potential biological activities including anticonvulsant and anticancer properties. This article comprehensively reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H29N3O4SC_{22}H_{29}N_{3}O_{4}S, with a molecular weight of 431.6 g/mol. The compound features several functional groups that may contribute to its pharmacological effects.

PropertyValue
Molecular FormulaC22H29N3O4S
Molecular Weight431.6 g/mol
CAS Number946356-29-2

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections explore specific activities associated with this compound.

Anticonvulsant Activity

A study focusing on the synthesis of N-substituted phenyl acetamide derivatives reported that related compounds demonstrated considerable anticonvulsant activity in animal models. These compounds were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, showing effective protection against induced seizures at various dosages .

Table 1: Anticonvulsant Activity Results

Compound IDDose (mg/kg)MES Protection (0.5h)MES Protection (4h)
12100YesNo
13300YesYes
19300YesYes

Anticancer Activity

The anticancer potential of this compound has not been explicitly documented; however, related sulfamoyl derivatives have shown promising results against various cancer cell lines such as A549 (lung cancer) and C6 (glioma). These studies utilized methods like MTT assays and analysis of caspase activation to evaluate cytotoxicity and apoptotic effects .

Table 2: Anticancer Activity Evaluation

Compound IDCell LineIC50 Value (µM)Apoptosis Induction
6fA54915Yes
6gC620Yes

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The sulfonamide group suggests potential for enzyme inhibition, particularly in pathways related to inflammation or cancer progression.

Case Studies

Case studies involving structurally similar compounds provide insights into the potential applications of this compound:

  • Anticonvulsant Efficacy : In a study evaluating various phenylpiperazine derivatives, compounds exhibiting similar structural features demonstrated significant anticonvulsant properties in MES tests, indicating that modifications to the azepane or thiophene components could enhance efficacy .
  • Anticancer Properties : Research on thiazole derivatives revealed that certain modifications led to increased cytotoxicity against tumor cell lines, suggesting that the incorporation of the azepane and thiophene groups in this compound could similarly enhance anticancer activity through apoptosis induction mechanisms .

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